molecular formula C12H14ClNO B13076928 1-(3-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one

1-(3-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one

Cat. No.: B13076928
M. Wt: 223.70 g/mol
InChI Key: ZECXLJTUXZZZNT-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one is an organic compound that belongs to the class of phenylpyrrolidines These compounds are characterized by a phenyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one typically involves the reaction of 3-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of 3-chlorobenzoic acid or 3-chlorobenzophenone.

    Reduction: Formation of 3-chlorophenylethanol or 3-chlorophenylethylamine.

    Substitution: Formation of 3-methoxyphenyl or 3-ethoxyphenyl derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one: Similar structure with a bromine atom instead of chlorine.

    1-(3-Fluorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one: Similar structure with a fluorine atom instead of chlorine.

    1-(3-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one: Similar structure with a methyl group instead of chlorine.

Uniqueness

1-(3-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.

Properties

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C12H14ClNO/c13-10-4-1-3-9(7-10)12(15)8-11-5-2-6-14-11/h1,3-4,7,11,14H,2,5-6,8H2

InChI Key

ZECXLJTUXZZZNT-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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